![molecular formula C21H19N3O3S B2562321 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 866008-71-1](/img/structure/B2562321.png)

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

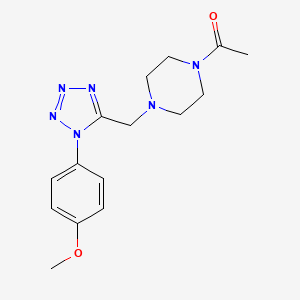

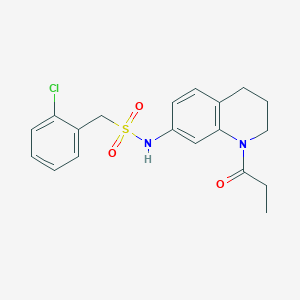

The compound “2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide” is a chemical substance with the molecular formula C17H15NO3 .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H15NO3. It contains 17 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis

This compound has a molecular weight of 313.37 . Other physical and chemical properties such as boiling point, density, and molar volume can be determined through experimental methods .Applications De Recherche Scientifique

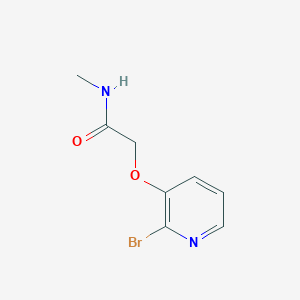

Intramolecular Cyclization and Synthesis Techniques

Researchers have explored the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the formation of pyridin-2(1H)-ones containing a divalent sulfur atom. This synthesis route demonstrates the compound's role in the development of heterocyclic compounds, which could have implications in creating pharmacologically active molecules or new materials (Savchenko et al., 2020).

Crystal Structure Analysis

The structural analysis of similar sulfanyl acetamide derivatives has provided insights into their molecular configurations. Studies on crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed a folded conformation, which could inform the design of molecules with specific interaction capabilities or stability properties (Subasri et al., 2016; Subasri et al., 2017).

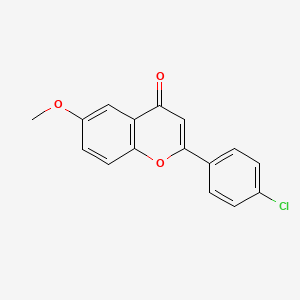

Photochemical Decomposition Studies

Understanding the photochemical behavior of compounds containing the isoxazolyl moiety, such as sulfamethoxazole, has implications for environmental chemistry and photostability studies. This research area could help in designing compounds with desired degradation profiles for environmental safety or stability under light exposure (Zhou & Moore, 1994).

Corrosion Inhibition

The synthesis and evaluation of long alkyl side chain acetamide derivatives, including those with isoxazolidine and isoxazoline groups, as corrosion inhibitors highlight the potential industrial applications of such compounds in protecting materials against corrosion. This aspect of research points to the compound's relevance in materials science and engineering (Yıldırım & Cetin, 2008).

Antimicrobial and Hemolytic Agents

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and their evaluation as antimicrobial and hemolytic agents demonstrate the biomedical applications of these compounds. This research could contribute to the development of new drugs or therapeutic agents (Rehman et al., 2016).

Orientations Futures

Mécanisme D'action

Target of action

Isoindoles and isoxazoles are classes of compounds that have been found to interact with a variety of biological targets. For example, some isoindole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities . Isoxazole derivatives, on the other hand, have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of action

The mode of action of these compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some isoindole derivatives may inhibit the replication of viruses, while others may inhibit the growth of cancer cells .

Biochemical pathways

These compounds can affect a variety of biochemical pathways. For example, some isoindole derivatives may interfere with the replication machinery of viruses, while others may inhibit signal transduction pathways in cancer cells .

Pharmacokinetics

The ADME properties of these compounds can also vary widely. Some may be readily absorbed and distributed throughout the body, while others may be metabolized quickly and excreted .

Result of action

The result of the action of these compounds can include the inhibition of virus replication, the killing of cancer cells, or the reduction of inflammation, among other effects .

Action environment

The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Propriétés

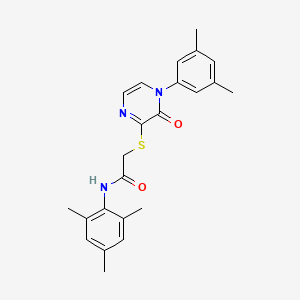

IUPAC Name |

2-[(2-benzyl-3-oxo-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14-11-18(23-27-14)22-19(25)13-28-21-17-10-6-5-9-16(17)20(26)24(21)12-15-7-3-2-4-8-15/h2-11,21H,12-13H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQOTFQZTDWJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-(4-Fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2562240.png)

![1-[4-[(2,3-Dihydro-1-benzofuran-3-ylmethylamino)methyl]phenyl]cyclopropane-1-carbonitrile;hydrochloride](/img/structure/B2562241.png)

![2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic Acid](/img/structure/B2562243.png)

![6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2562244.png)

![3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2562247.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2562249.png)

![N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2562251.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2562255.png)